molecular formula C22H39NO8 B166434 Nitrotriester CAS No. 136587-00-3

Nitrotriester

Cat. No.: B166434
CAS No.: 136587-00-3
M. Wt: 473.6 g/mol
InChI Key: HEEWPHZICGIVFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nitrotriester is a chemical compound characterized by the presence of three nitro groups attached to an ester backbone. This compound is known for its high reactivity and is often used in various chemical processes due to its unique properties. This compound compounds are typically used in the synthesis of other chemicals and have applications in various industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of nitrotriester compounds generally involves the nitration of esters. One common method is the direct nitration of esters using nitric acid in the presence of a catalyst. For example, the nitration of glycerol can produce nitroglycerin, a well-known this compound. The reaction conditions typically involve maintaining a low temperature to control the exothermic nature of the reaction and prevent decomposition of the product .

Industrial Production Methods

In industrial settings, the production of this compound compounds often involves continuous nitration processes using mixed acid systems (a combination of nitric acid and sulfuric acid). This method allows for better control over the reaction conditions and improves the yield and purity of the final product. The use of microreactor technology has also been explored to optimize the nitration process and enhance safety .

Chemical Reactions Analysis

Types of Reactions

Nitrotriester compounds undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include nitro acids, amines, hydroxylamines, and various substituted esters. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals .

Scientific Research Applications

Nitrotriester compounds have a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of nitrotriester compounds involves the release of nitric oxide (NO) upon decomposition. Nitric oxide is a potent vasodilator and plays a crucial role in various physiological processes. In biological systems, this compound compounds are metabolized by enzymes such as mitochondrial aldehyde dehydrogenase, which convert them to nitric oxide. This process leads to the relaxation of smooth muscle cells and vasodilation .

Comparison with Similar Compounds

Nitrotriester compounds can be compared with other nitro compounds such as nitroalkanes, nitroarenes, and nitroalkenes. While all these compounds contain nitro groups, this compound compounds are unique due to their ester backbone, which imparts different reactivity and properties. For example:

Similar Compounds

Properties

CAS No.

136587-00-3

Molecular Formula

C22H39NO8

Molecular Weight

473.6 g/mol

IUPAC Name

tritert-butyl 4-nitro-4-propylhexane-1,1,6-tricarboxylate

InChI

InChI=1S/C24H43NO8/c1-11-14-24(25(29)30,16-13-18(26)31-21(2,3)4)15-12-17(19(27)32-22(5,6)7)20(28)33-23(8,9)10/h17H,11-16H2,1-10H3

InChI Key

HEEWPHZICGIVFP-UHFFFAOYSA-N

SMILES

CCCC(CCC(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C)(CCC(=O)OC(C)(C)C)[N+](=O)[O-]

Canonical SMILES

CCCC(CCC(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C)(CCC(=O)OC(C)(C)C)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.